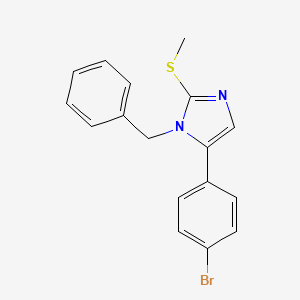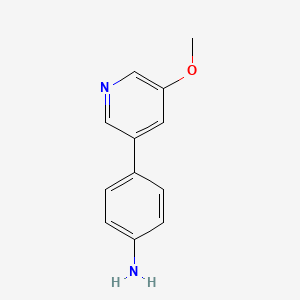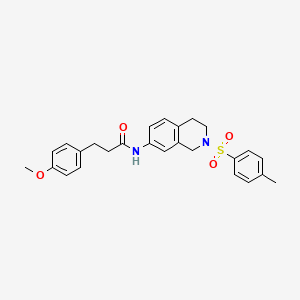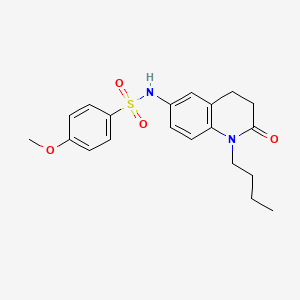![molecular formula C16H13Cl2N5OS B2844841 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 880802-59-5](/img/structure/B2844841.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a molecular formula of C8H6ClN3S . It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with an amino group and a chlorophenyl group .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of a C=N group and the introduction of a sulfonyl functionality . The synthesis process can be influenced by the choice of substituents in the sulfonamide moiety .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a type of heterocycle. This ring is substituted with an amino group and a chlorophenyl group . The presence of these groups can significantly influence the properties and reactivity of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound can be influenced by the substituents in the sulfonamide moiety . For example, changing these substituents can have a wide impact on the anti-viral activity of the prepared compounds .Physical And Chemical Properties Analysis
This compound has a melting point of 229-233 °C . Its density is predicted to be 1.461±0.06 g/cm3 . The compound also has a predicted pKa value of 2.33±0.10 .Aplicaciones Científicas De Investigación
Potential Applications in Medical Research
Chemical Analysis and Toxicology
Chemical compounds similar to "2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide" are often subjects of toxicological studies to understand their impact on human health and the environment. Studies like those on the metabolism, distribution, and excretion of various chemicals provide crucial insights into their safety profiles and potential therapeutic uses (Teng et al., 2010).
Pharmacological Research
Compounds with complex structures are frequently analyzed for their pharmacological effects. Research into medications like sulpiride, which is used to treat schizophrenia, involves understanding how these compounds are metabolized in the human body and their effects on neurotransmitter systems (Alfredsson & Wiesel, 2004). Such studies could provide a basis for the development of new drugs with improved efficacy and safety profiles.
Environmental Impact Studies
The environmental persistence and effects of chemical compounds, especially those used in agriculture or manufacturing, are crucial areas of research. Studies on the impact of pesticides and herbicides on human health and wildlife contribute to the development of safer and more sustainable practices. For example, research on the serum levels of DDT and its metabolites in individuals exposed to the pesticide can inform regulations and public health policies (Bouwman et al., 1994).
Safety And Hazards
Direcciones Futuras
Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. For example, the influence of different substituents on the compound’s anti-viral activity could be investigated . Additionally, more studies could be conducted to better understand the compound’s mechanism of action .
Propiedades
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-11-6-4-10(5-7-11)15-21-22-16(23(15)19)25-9-14(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPKORTGCJKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844760.png)
![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2844764.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2844766.png)
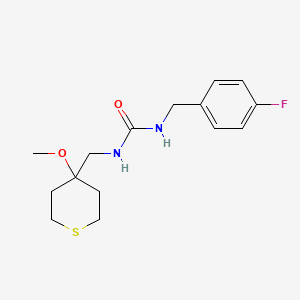
![3-(4-Methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2844768.png)
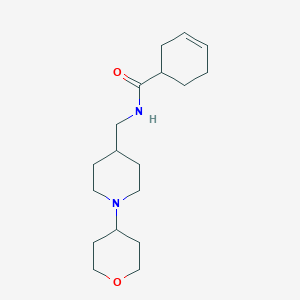
![N-(1-cyano-1-cyclopropylethyl)-2-[5-(furan-2-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2844773.png)

